(2H-1,3-benzodioxol-5-yl)methyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate
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Overview
Description
(2H-1,3-benzodioxol-5-yl)methyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate is an organic compound that belongs to the class of benzodioxoles These compounds contain a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-benzodioxol-5-yl)methyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate typically involves multiple steps. One common method involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Introduction of the Methyl Group: The methyl group is introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride reagent in the presence of a base.
Coupling with Piperidine: The piperidine moiety is introduced through a nucleophilic substitution reaction with 4-methylpiperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2H-1,3-benzodioxol-5-yl)methyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
(2H-1,3-benzodioxol-5-yl)methyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a biomarker.
Mechanism of Action
The mechanism of action of (2H-1,3-benzodioxol-5-yl)methyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate involves its interaction with specific molecular targets. In cancer cells, it has been shown to cause cell cycle arrest and induce apoptosis. This is achieved through the modulation of microtubule assembly, leading to the suppression of tubulin polymerization or stabilization of microtubule structure .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzodioxole moiety and have shown anticancer activity.
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole: Another compound with a benzodioxole ring, studied for its biological activity.
Uniqueness
(2H-1,3-benzodioxol-5-yl)methyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate microtubule assembly and induce apoptosis in cancer cells sets it apart from other similar compounds.
Properties
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 4-(4-methylpiperidin-1-yl)sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S/c1-15-8-10-22(11-9-15)29(24,25)18-5-3-17(4-6-18)21(23)26-13-16-2-7-19-20(12-16)28-14-27-19/h2-7,12,15H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZRSXWJODZILD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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